molecular formula C14H16O4 B1614143 cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-60-0

cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1614143
CAS No.: 732253-60-0
M. Wt: 248.27 g/mol
InChI Key: BBGASWPBIIQSLG-NWDGAFQWSA-N
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Description

“Cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound that contains a mixture of enantiomers . It has a CAS Number of 732253-60-0 and a linear formula of C14H16O4 . The IUPAC name for this compound is (1R,2S)-2-(3-methoxybenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 248.28 . The InChI code for this compound is 1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 248.28 and a linear formula of C14H16O4 . The compound is not chirally pure, as it contains a mixture of enantiomers .

Scientific Research Applications

Kinetic Studies of Pyrethroid Metabolites

A controlled kinetic study on volunteers exposed to the pyrethroid pesticide lambda-cyhalothrin documented the time courses of biomarkers of exposure. The study applied Matador® EC120 formulation on the forearm of participants and monitored the metabolic profile in plasma and urine up to 84 hours post-application. Results indicated rapid clearance of lambda-cyhalothrin from the body, showcasing the methodology for assessing dermal exposure to pyrethroid pesticides and emphasizing the potential use of specific metabolites as biomarkers for exposure assessment (Khemiri et al., 2018).

Biomonitoring of Pyrethroid Exposure

A study aimed at characterizing the occupational exposure to α-cypermethrin in Egyptian agricultural workers highlighted the use of urinary biomarkers to quantify exposure levels. The research measured metabolites 3-phenoxybenzoic acid (3-PBA) and cis-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) in urine samples collected before, during, and after pesticide application. This study illustrates the practical application of biomonitoring in evaluating exposure to chemical agents in agricultural settings, providing insights into exposure levels among different worker roles (Singleton et al., 2014).

Exposure Assessment through Urinary Metabolites

Research on the general population's exposure to pyrethrins and pyrethroids in Quebec, Canada, utilized urinary metabolite measurements to assess absorption levels. By analyzing metabolites such as chrysanthemum dicarboxylic acid (CDCA) and 3-phenoxybenzoic acid (PBA), the study provided insights into the prevalence of exposure to these neurotoxic insecticides. This approach underlines the importance of urinary biomarkers in environmental health research for gauging community-level exposure to pesticides (Fortin et al., 2008).

Properties

IUPAC Name

(1R,2S)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGASWPBIIQSLG-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641308
Record name (1R,2S)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732253-60-0
Record name (1R,2S)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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